

Oclacitinib IL-31 inhibition pruritus cytokine signaling

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Compound Focus: Oclacitinib

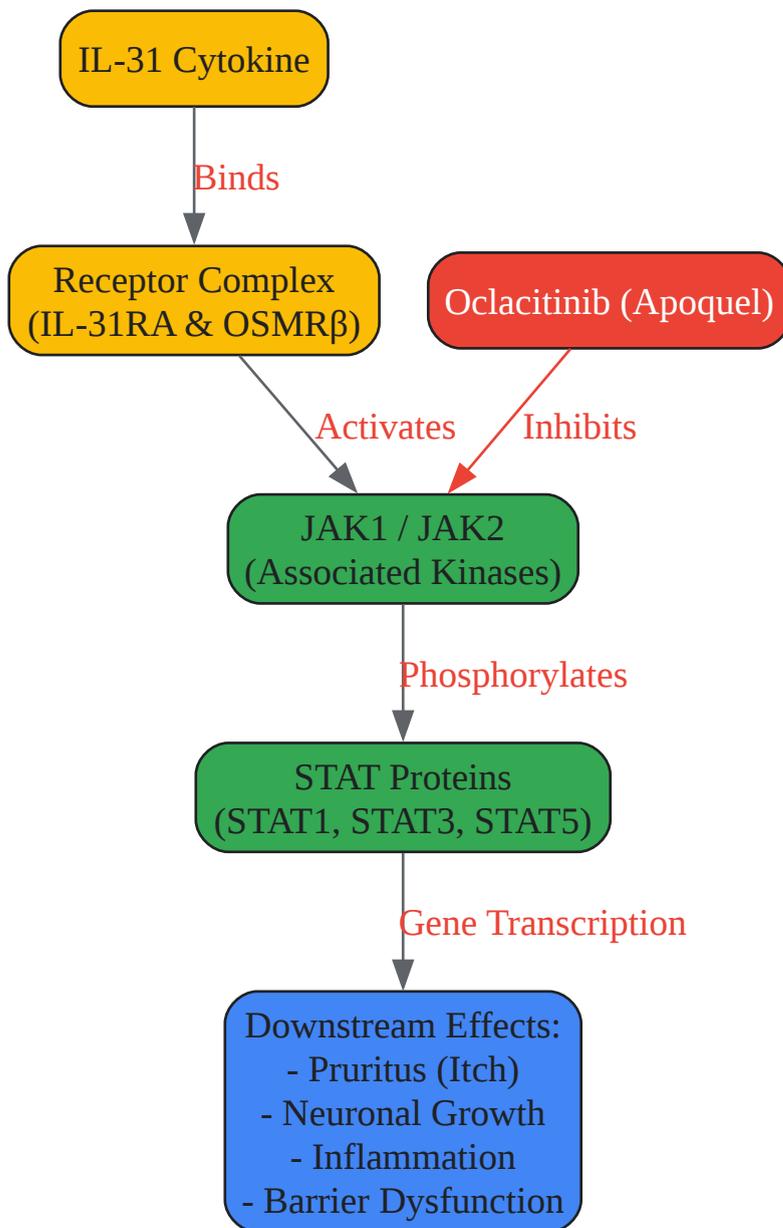
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IL-31 Signaling Pathway & Oclacitinib's Mechanism

IL-31 is a pruritogenic cytokine primarily produced by activated T-helper 2 (Th2) cells [1]. It signals through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMR β) [2] [1]. This interaction triggers intracellular signaling cascades that ultimately generate the sensation of itch.

The diagram below illustrates the core IL-31 signaling pathway and the specific point of inhibition by **oclacitinib**.



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Oclacitinib is a **JAK inhibitor** that selectively targets JAK1-dependent cytokines [3] [4]. By inhibiting JAK1, it blocks the signaling of multiple pruritogenic and pro-inflammatory cytokines, including IL-31, IL-2, IL-4, IL-6, and IL-13 [3] [4]. This action occurs upstream of STAT phosphorylation, preventing the expression of genes that lead to itch and inflammation [1].

Quantitative Pharmacological & Experimental Data

The tables below consolidate key quantitative data on **oclacitinib**'s selectivity and efficacy from experimental models.

Table 1: Oclacitinib Selectivity for JAK Family Enzymes (In Vitro) [3]

JAK Enzyme	Mean IC ₅₀ (nM)
JAK1	10
JAK2	18
JAK3	99
TYK2	84

Table 2: Efficacy in Canine Intradermal IL-31 Pruritus Model [5] *This study measured pruritic behaviors (e.g., scratching, licking, biting) in dogs over 300 minutes after intradermal IL-31 injection, with and without **oclacitinib** pretreatment.*

Experimental Group	Effect on Total Pruritic Seconds	Statistical Significance (p-value)
IL-31 vs. Vehicle (Control)	Significant increase	p = 0.0052
IL-31 + Oclacitinib vs. IL-31 alone	Significant reduction	p = 0.0011
IL-31 + Oclacitinib vs. Vehicle	No significant difference	Not Significant (NS)

Table 3: Key Pharmacokinetic Parameters of Oclacitinib in Dogs [3]

Parameter	Value
Bioavailability	~89%
Time to Peak Plasma Concentration	< 1 hour

Parameter	Value
Elimination Half-life	3.1 - 5.2 hours
Protein Binding	66.3 - 69.7%

Experimental Protocol: Intradermal IL-31-Induced Pruritus Model

The following methodology details the establishment of an intradermal IL-31-induced pruritus model in dogs, used to evaluate the efficacy of **oclacitinib** [5].

- **Study Design:** A prospective, randomized, controlled crossover study.
- **Animals:** 10 healthy beagle dogs. Each subject received all interventions after washout periods.
- **Recombinant Canine IL-31:** Produced in a mammalian HEK293 expression system, sequence-confirmed via mass spectrometry and N-terminal sequencing. Biological activity was validated using an IL-31-induced STAT3 phosphorylation assay in canine DH82 cells [5].
- **Intervention - Phase 1:** Dogs were randomized to receive intradermal injections in the lateral thoracic region of either:
 - **Test Article:** Recombinant canine IL-31 at 1.75 µg/kg in sterile PBS.
 - **Control:** Sterile phosphate-buffered saline (PBS) as a vehicle control.
- **Intervention - Phase 2:** After a washout period, all dogs received oral **oclacitinib** (0.4–0.6 mg/kg, twice daily for 4 days, and once on the morning of Day 5). On Day 5, one hour post-**oclacitinib**, all dogs received an intradermal injection of IL-31 (1.75 µg/kg) [5].
- **Data Collection & Analysis:**
 - **Video Recording:** All dogs were video-recorded for 300 consecutive minutes post-injection in their kennels to monitor natural behavior.
 - **Behavioral Scoring:** Two blinded investigators reviewed all videos and quantified the duration (in seconds) of pruritic behaviors (scratching, licking, biting at the injection site).
 - **Statistical Analysis:** Data from treatment groups were compared using appropriate statistical methods (as shown in Table 2).

Research Implications & Therapeutic Profile

- **Bridging Immune and Nervous Systems:** Research confirms that IL-31 and its receptor are expressed on a subset of dorsal root ganglion (DRG) neurons. IL-31 not only induces itch but also

promotes nerve elongation and branching, potentially explaining heightened skin sensitivity in chronic pruritic conditions [1].

- **Comparative Efficacy:** In clinical veterinary studies, **oclacitinib** demonstrated a rapid onset of action (within 4 hours) and efficacy comparable to prednisolone, with superior short-term itch control and fewer gastrointestinal side effects than cyclosporine [4].
- **Safety Considerations:** **Oclacitinib** is contraindicated in dogs younger than 12 months due to an increased risk of demodicosis and serious infections. It should not be used in dogs with pre-existing cancer or serious infections. The most common side effects are mild and self-limiting, including vomiting, diarrhea, and lethargy [3] [4].

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